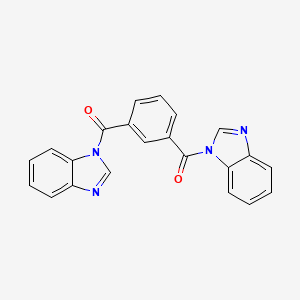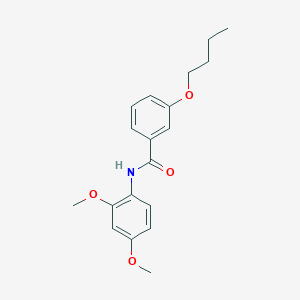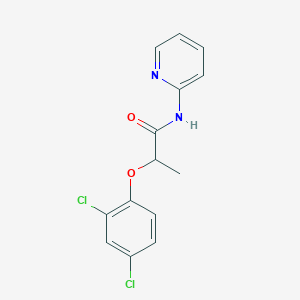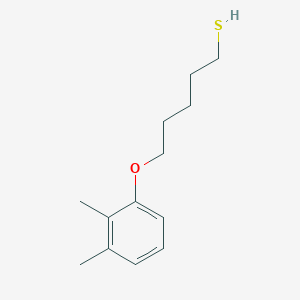![molecular formula C17H20N2O4S B4942188 5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide](/img/structure/B4942188.png)
5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide, also known as CMX-2043, is a small molecule drug that has shown potential in various scientific research applications. This compound has gained attention due to its ability to target multiple cellular pathways and reduce oxidative stress, which is implicated in various diseases.
Mécanisme D'action
The mechanism of action of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide involves its ability to target multiple cellular pathways, including the reduction of oxidative stress, inhibition of mitochondrial permeability transition pore (mPTP) opening, and activation of the AMP-activated protein kinase (AMPK) pathway. These pathways are implicated in various diseases, and the ability of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide to target them makes it a promising therapeutic agent.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit apoptosis. It has also been shown to reduce inflammation and improve endothelial function, which is important in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide in lab experiments is its ability to target multiple cellular pathways, which allows for a more comprehensive study of disease mechanisms. However, one limitation is that it has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for the study of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide. One direction is to further investigate its potential in the treatment of cardiovascular diseases, such as heart failure. Another direction is to study its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the safety and efficacy of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide in humans.
Méthodes De Synthèse
The synthesis of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide involves a multi-step process that includes the reaction of 4-chloro-3-nitrobenzoic acid with dimethylamine, followed by reduction and subsequent reaction with N-methyl-N-phenyl-2-chloroacetamide. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide has been extensively studied in various scientific research applications. It has been shown to have potential in the treatment of cardiovascular diseases, such as heart failure, by reducing oxidative stress and improving mitochondrial function. It has also been studied in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to reduce inflammation and oxidative stress in the brain.
Propriétés
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxy-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-18(2)24(21,22)14-10-11-16(23-4)15(12-14)17(20)19(3)13-8-6-5-7-9-13/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEBSLGTVSGINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-2-methoxy-N-methyl-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(9-acridinylamino)methylene]-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4942112.png)
![4-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4942113.png)
![2-chloro-N-(3,5-dimethylphenyl)-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4942124.png)


![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4942162.png)
![5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid](/img/structure/B4942170.png)

![1-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-ethylpiperazine](/img/structure/B4942179.png)


![3-(3-nitrophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one dihydrochloride](/img/structure/B4942198.png)

![oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid](/img/structure/B4942213.png)